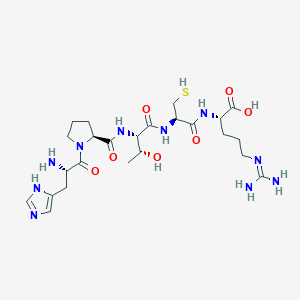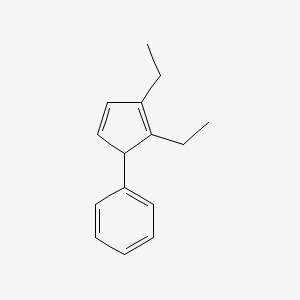
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Diéthylcyclopenta-2,4-diène-1-yl)benzène est un composé organique caractérisé par un cycle cyclopentadiène substitué par deux groupes éthyles aux positions 2 et 3, et un cycle benzène attaché à la position 1
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2,3-Diéthylcyclopenta-2,4-diène-1-yl)benzène implique généralement la réaction de Diels-Alder, une méthode bien connue pour la construction de cycles cyclohexène. La réaction entre un diène et un diénophile dans des conditions thermiques conduit à la formation du dérivé cyclopentadiène souhaité. Les conditions spécifiques, telles que la température et le solvant, peuvent varier en fonction du rendement et de la pureté du produit souhaités .
Méthodes de production industrielle
La production industrielle de (2,3-Diéthylcyclopenta-2,4-diène-1-yl)benzène peut impliquer des réactions de Diels-Alder à grande échelle utilisant des conditions optimisées pour maximiser le rendement et minimiser les sous-produits. L'utilisation de catalyseurs et de réacteurs à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
(2,3-Diéthylcyclopenta-2,4-diène-1-yl)benzène subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des cétones ou des alcools correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en dérivés saturés.
Substitution: Les réactions de substitution aromatique électrophile peuvent introduire divers groupes fonctionnels sur le cycle benzène.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et l'hydrogène gazeux (H₂) en présence d'un catalyseur sont utilisés.
Substitution: Des réactifs comme le brome (Br₂) et l'acide sulfurique (H₂SO₄) sont utilisés pour la substitution aromatique électrophile.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des alcools, tandis que les réactions de substitution peuvent introduire des halogènes ou des groupes nitro sur le cycle benzène .
Applications de la recherche scientifique
(2,3-Diéthylcyclopenta-2,4-diène-1-yl)benzène a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément constitutif pour synthétiser des molécules organiques plus complexes.
Biologie: Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie: Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du (2,3-Diéthylcyclopenta-2,4-diène-1-yl)benzène implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut subir une substitution aromatique électrophile, où le cycle benzène agit comme un nucléophile et réagit avec les électrophiles.
Applications De Recherche Scientifique
(2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,3-Diethylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclopenta-2,4-diène-1-ylbenzène: N'a pas les groupes éthyles aux positions 2 et 3.
2,3-Diméthylcyclopenta-2,4-diène-1-ylbenzène: Substitué par des groupes méthyles au lieu de groupes éthyles.
Cyclopenta-2,4-diène-1-yltriméthylsilane: Contient un groupe triméthylsilyle au lieu de groupes éthyles.
Unicité
(2,3-Diéthylcyclopenta-2,4-diène-1-yl)benzène est unique en raison de la présence de groupes éthyles, qui peuvent influencer sa réactivité chimique et ses propriétés physiques.
Propriétés
Numéro CAS |
651303-37-6 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(2,3-diethylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-3-12-10-11-15(14(12)4-2)13-8-6-5-7-9-13/h5-11,15H,3-4H2,1-2H3 |
Clé InChI |
AXZPIEQBTYZHCB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(C=C1)C2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


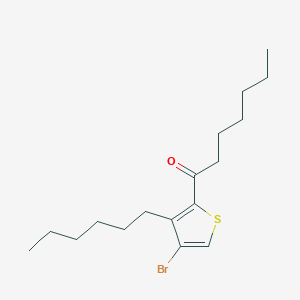
methanone](/img/structure/B12604282.png)
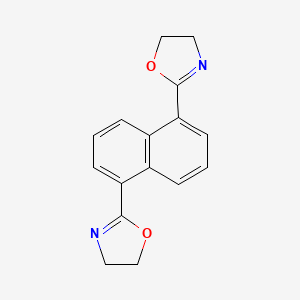
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
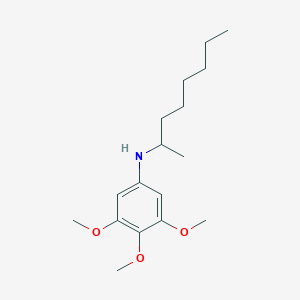
![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)

![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
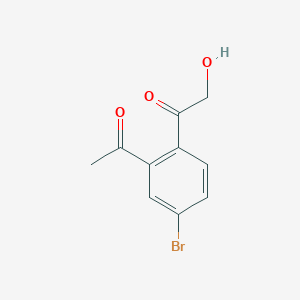
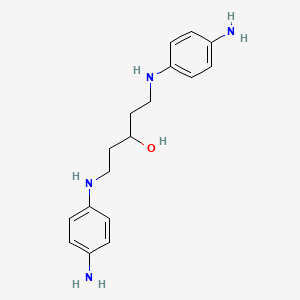
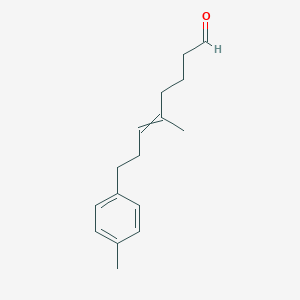
propanedinitrile](/img/structure/B12604363.png)
